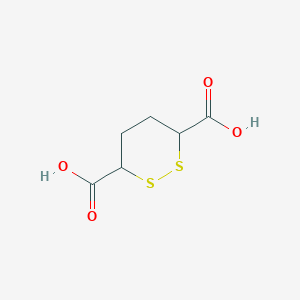

Dithiane-3,6-dicarboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6623-09-2 |

|---|---|

Molecular Formula |

C6H8O4S2 |

Molecular Weight |

208.3 g/mol |

IUPAC Name |

dithiane-3,6-dicarboxylic acid |

InChI |

InChI=1S/C6H8O4S2/c7-5(8)3-1-2-4(6(9)10)12-11-3/h3-4H,1-2H2,(H,7,8)(H,9,10) |

InChI Key |

NQRRVGBUZRSXRF-UHFFFAOYSA-N |

SMILES |

C1CC(SSC1C(=O)O)C(=O)O |

Canonical SMILES |

C1CC(SSC1C(=O)O)C(=O)O |

Other CAS No. |

6623-09-2 |

Origin of Product |

United States |

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy of Dithiane-3,6-dicarboxylic Acid

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. weebly.com For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are invaluable.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons on the dithiane ring and the carboxylic acid groups. The protons of the carboxylic acid (-COOH) are typically observed as a broad singlet at a downfield chemical shift, generally above 9.5 ppm. oregonstate.edu

The dithiane ring itself contains methine protons (CH) at the 3- and 6-positions and methylene (B1212753) protons (CH₂) at the 2- and 5-positions. The methine protons, being adjacent to both a sulfur atom and a carboxylic acid group, are expected to be deshielded and appear at a lower field than typical alkane protons. pdx.edu The methylene protons will also be shifted downfield due to the influence of the adjacent sulfur atoms. chemicalbook.comspectrabase.com

The coupling patterns (spin-spin splitting) are crucial for confirming the connectivity. The methine proton at C3 would appear as a multiplet due to coupling with the adjacent methylene protons at C2. Similarly, the C6 methine proton would couple with the C5 methylene protons. The methylene protons themselves would exhibit complex splitting patterns due to both geminal (coupling between protons on the same carbon) and vicinal (coupling to protons on adjacent carbons) interactions.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | > 9.5 | Broad Singlet |

| H-3, H-6 | 3.5 - 4.5 | Multiplet |

Note: Predicted values are based on general principles and data for analogous structures. oregonstate.edupdx.educhemicalbook.com Actual values can vary depending on the solvent and concentration.

In the proton-decoupled ¹³C NMR spectrum of this compound, each non-equivalent carbon atom produces a single peak. masterorganicchemistry.com The most downfield signals are those of the carbonyl carbons (C=O) from the carboxylic acid groups, which typically appear in the 170-185 ppm region. libretexts.orgbham.ac.uk This characteristic shift is a definitive indicator of the carboxylic acid functionality. libretexts.orgpressbooks.pub

The carbons of the dithiane ring are observed at higher fields. The methine carbons (C3 and C6), being attached to both sulfur and a carboxyl group, are expected in the 50-70 ppm range. bhu.ac.in The methylene carbons (C2 and C5), adjacent to the sulfur atoms, would likely resonate in the 20-40 ppm range, similar to the carbons in the parent 1,3-dithiane (B146892) molecule. pdx.educhemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 170 - 185 |

| C-3, C-6 | 50 - 70 |

Note: Predicted values are based on typical ranges for the respective functional groups. libretexts.orgbham.ac.ukbhu.ac.inchemicalbook.com

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in confirming the proton connectivity within the molecule. nih.govlibretexts.org A COSY spectrum of this compound would display cross-peaks that indicate which protons are coupled to each other.

Specifically, cross-peaks would be expected between:

The methine proton at C3 and the two methylene protons at C2.

The methine proton at C6 and the two methylene protons at C5.

The methylene protons at C2 and the methylene protons at C5, confirming the ring structure.

This pattern of correlations allows for the unambiguous assignment of the proton signals and provides definitive evidence for the arrangement of atoms in the dithiane ring. libretexts.orgsapub.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. uhcl.edu

The FT-IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid groups. spectroscopyonline.com

O-H Stretching: A very broad and strong absorption band is observed in the region of 3300-2500 cm⁻¹. orgchemboulder.comlibretexts.org This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state and in concentrated solutions. orgchemboulder.com

C=O Stretching: An intense, sharp absorption corresponding to the carbonyl stretch appears between 1760 and 1690 cm⁻¹. orgchemboulder.compdx.edu The exact position within this range can be influenced by factors such as hydrogen bonding. libretexts.org

C-O Stretching and O-H Bending: Other significant bands include the C-O stretching vibration, found between 1320-1210 cm⁻¹, and the out-of-plane O-H bend, which is often broad and located around 950-910 cm⁻¹. spectroscopyonline.comorgchemboulder.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Strong, Sharp |

| C-O Stretch | 1320 - 1210 | Medium |

Source: spectroscopyonline.comorgchemboulder.comlibretexts.org

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) Analysis of this compound and its Derivatives

Single Crystal X-ray Diffraction (SC-XRD) is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been applied to elucidate the structure of dithiane-based compounds, providing critical insights into their molecular geometry, conformation, and intermolecular interactions.

Early structural studies were conducted on racem-1,2-dithiane-3,6-dicarboxylic acid, providing preliminary data on its crystalline structure. scispace.com These foundational analyses confirmed the molecular connectivity and offered initial insights into the stereochemistry of the disulfide linkage. scispace.comescholarship.org

Crystal System and Unit Cell Parameter Determination

The determination of the crystal system and unit cell parameters is a fundamental output of SC-XRD analysis, defining the basic repeating unit of the crystal lattice. For racem-1,2-dithiane-3,6-dicarboxylic acid, initial crystallographic work established the foundation for its structural determination, though detailed parameters from this early work are sparse in modern literature. scispace.com

However, comprehensive crystallographic data for several dithiane derivatives have been reported, illustrating the common crystal systems and parameter ranges for this class of compounds. These data are typically presented in detailed tables derived from the refinement of the diffraction data. For example, the crystal data for 2-(1,3-Dithian-2-yl)-1,3-dithiane-2-carbaldehyde and 2-ferrocenylmethylidenehydrazono-1,3-dithiane have been precisely determined, showcasing the level of detail obtained from modern diffractometers. researchgate.netiucr.org

Interactive Table: Crystallographic Data for Dithiane Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 2-(1,3-Dithian-2-yl)-1,3-dithiane-2-carbaldehyde iucr.org | C₉H₁₄OS₄ | Monoclinic | P 2₁ /c | 13.0028 | 13.6790 | 13.4244 | 90 | 91.873 | 90 | 2386.46 | 8 |

| 2-ferrocenylmethylidenehydrazono-1,3-dithiane researchgate.net | C₁₅H₁₆FeN₂S₂ | Orthorhombic | Pca2₁ | 13.989 | 5.785 | 18.231 | 90 | 90 | 90 | 1475.4 | 4 |

Note: Z represents the number of formula units in the unit cell. Data is presented as reported in the cited literature.

Conformation and Stereochemical Analysis in the Crystalline State

The six-membered dithiane ring, analogous to cyclohexane, can adopt several conformations, with the chair form typically being the most stable. SC-XRD analysis is paramount for unambiguously determining the ring's conformation and the stereochemical relationships of its substituents in the solid state.

For dithiane derivatives, the chair conformation is commonly observed. In the crystal structure of 2-(1,3-Dithian-2-yl)-1,3-dithiane-2-carbaldehyde, all four of the six-membered dithiacyclohexane rings adopt chair conformations. iucr.org The stereochemistry of the disulfide group itself is a key feature. In 1,2-dithiane (B1220274) systems, the C-S-S-C torsion angle is a critical parameter. Structural data compiled for various disulfides, including 1,2-dithiane-3,6-dicarboxylic acid, indicate that the S-S bond length is approximately 2.08 Å, with a C-S-S bond angle of about 96°. iucr.org

The electron density projection of racem-1,2-dithiane-3,6-dicarboxylic acid indicated a non-planar disulfide group, which is characteristic of such ring systems. scispace.com The conformation of the ring and the orientation of the carboxylic acid groups are stabilized by a network of intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties, which often leads to the formation of dimers or catemers (polymeric chains) in the crystal lattice. acs.org

Table: Selected Bond Distances and Angles for 1,2-Dithiane-3,6-dicarboxylic acid

| Parameter | Value |

| C-S Bond Length (Å) | 1.82 iucr.org |

| S-S Bond Length (Å) | 2.08 iucr.org |

| C-S-S Bond Angle (°) | 96 iucr.org |

Note: These values are based on comparative analysis with other disulfides as reported in the literature.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations on Dithiane-3,6-dicarboxylic Acid

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost. For this compound, DFT calculations are employed to predict a variety of molecular properties. Methodologies such as the B3LYP hybrid functional combined with basis sets like 6-311G(d,p) or cc-pTVZ are commonly used for such analyses. mdpi.comnih.gov

The first step in a computational study is typically geometry optimization, which seeks to find the lowest energy arrangement of atoms in the molecule. For this compound, this involves determining the preferred conformation of the six-membered dithiane ring and the orientation of the two carboxylic acid substituents.

The 1,4-dithiane (B1222100) ring is known to adopt a stable chair conformation, similar to cyclohexane. acs.orggrafiati.com The key conformational question for the 3,6-disubstituted structure revolves around the axial or equatorial positioning of the carboxylic acid groups. This leads to the possibility of cis and trans diastereomers.

trans-isomer : One carboxylic acid group is in an axial (ax) position and the other is in an equatorial (eq) position.

cis-isomer : Both carboxylic acid groups are in equatorial positions (diequatorial) or both are in axial positions (diaxial).

DFT calculations can determine the relative energies of these conformers. Generally, for substituted six-membered rings, equatorial positions are favored to minimize steric hindrance. However, stereoelectronic effects, such as hyperconjugation involving the sulfur atoms, can sometimes stabilize axial conformers. grafiati.com A full conformational analysis would involve optimizing each possible conformer and comparing their energies to identify the global minimum energy structure. For instance, studies on similar 1,2-dithiane (B1220274) systems have shown that chair conformations are significantly more stable than twist forms. researchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. mdpi.comwuxiapptec.com

HOMO : Represents the ability to donate an electron. For this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair electrons of the sulfur atoms.

LUMO : Represents the ability to accept an electron. The LUMO is likely to be localized on the antibonding π* orbitals of the carbonyl groups within the carboxylic acid functions.

HOMO-LUMO Gap (ΔE) : A large gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com A smaller gap suggests the molecule is more polarizable and more susceptible to chemical reactions. mdpi.com

DFT calculations provide the energies of these orbitals. The table below illustrates the kind of data that would be generated from such an analysis for the different conformers.

| Conformer | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| trans (ax,eq) | -6.85 | -1.20 | 5.65 |

| cis (eq,eq) | -6.90 | -1.15 | 5.75 |

| cis (ax,ax) | -6.70 | -1.25 | 5.45 |

Table 1. Representative theoretical frontier orbital energies and energy gaps for possible conformers of this compound. These values are illustrative and based on typical results for similar organic molecules. mdpi.comelsevierpure.com

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. mdpi.com By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as the stretching or bending of bonds. core.ac.uk

For this compound, key vibrational modes of interest include:

O-H Stretching : A broad band characteristic of the carboxylic acid hydroxyl group.

C=O Stretching : A strong absorption from the carbonyl group of the carboxylic acid.

C-S Stretching : Vibrations associated with the carbon-sulfur bonds in the dithiane ring.

C-H Stretching and Bending : Associated with the methylene (B1212753) groups of the ring.

Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in calculations. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.97) to improve agreement with experimental data. mdpi.com

From the HOMO and LUMO energies, a set of global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. elsevierpure.comuni-muenchen.de These descriptors, derived within the framework of conceptual DFT, include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω).

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

| Parameter | Definition | Significance |

|---|---|---|

| Electronegativity (χ) | Measures the ability of a molecule to attract electrons. | Higher χ indicates a greater tendency to accept electronic charge. |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. | A "hard" molecule has a large HOMO-LUMO gap. uni-muenchen.de |

| Softness (S) | The reciprocal of hardness (S = 1/η). | A "soft" molecule has a small HOMO-LUMO gap and is more reactive. |

| Electrophilicity Index (ω) | Measures the energy stabilization when the molecule acquires electronic charge. | A higher ω value indicates a stronger electrophile. |

Table 2. Global chemical reactivity descriptors calculated from frontier orbital energies. elsevierpure.comuni-muenchen.de

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP is a 3D plot of the electrostatic potential onto the electron density surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other species. nih.gov

Negative Regions (Red/Yellow) : Indicate areas of high electron density, typically around electronegative atoms like oxygen. These are sites prone to electrophilic attack. For this compound, the most negative regions would be around the carbonyl oxygens. mdpi.comnih.gov

Positive Regions (Blue) : Indicate areas of electron deficiency, usually around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack. The acidic protons of the carboxylic acid groups would be the most positive regions. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by examining charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. mdpi.comacs.org The stabilization energy (E(2)) associated with these interactions quantifies their importance.

For this compound, significant NBO interactions would include:

Donation from the lone pairs of the sulfur atoms (LPS) into the antibonding orbitals (σ) of adjacent C-C or C-H bonds. This n(S) → σ interaction is a key stabilizing feature in dithianes. acs.org

Donation from the lone pairs of the carboxylic oxygen atoms (LPO) into the antibonding π* orbital of the C=O bond, which contributes to the resonance stabilization of the carboxyl group.

Analysis of these E(2) values helps to explain the molecule's conformational preferences and electronic stability beyond simple steric arguments. grafiati.comrsc.org

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) S1 | σ(C2-C3) | ~2.5 |

| LP(2) O8 | π(C7=O7) | ~30.0 |

| σ(C2-H) | σ*(S1-C6) | ~1.5 |

Table 3. Illustrative second-order perturbation theory analysis of Fock Matrix in NBO basis for this compound. E(2) estimates the donor-acceptor interaction stabilization energy. Values are representative based on similar structures. mdpi.comacs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a popular method for studying electronically excited states. acs.orgresearchgate.net TD-DFT is used to calculate the electronic absorption spectrum (UV-Vis) of a molecule. mdpi.com

The calculations yield vertical excitation energies (the energy required for an electron to jump to a higher orbital without change in geometry) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. mdpi.com For this compound, TD-DFT could be used to predict the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions, such as n → π* transitions involving the sulfur lone pairs and the carbonyl groups. mdpi.com

Solvent Effects in Computational Modeling of Dicarboxylic Acid Interactions

The solvent environment plays a critical role in the behavior of dicarboxylic acids, influencing their conformation, aggregation, and reactivity. Computational chemistry provides powerful tools to investigate these solvent effects at a molecular level. While direct computational studies specifically on this compound are not extensively available in public literature, we can infer its behavior based on theoretical investigations of other dicarboxylic acids and dithiane-containing compounds. These studies typically employ a range of methods, from implicit solvent models to explicit molecular dynamics simulations, to elucidate the intricate interplay between the solute and its environment.

Modeling Approaches:

Computational studies of solvent effects on dicarboxylic acids generally fall into two main categories:

Implicit Solvent Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM) and the Solvent Model based on Density (SMD), represent the solvent as a continuous medium with a defined dielectric constant. acs.org They are computationally efficient and effective for calculating properties like pKa values and conformational energies. acs.orgresearchgate.net However, they may not fully capture specific solute-solvent interactions like hydrogen bonding. acs.org Research has shown that for dicarboxylic acids, fully implicit solvation models can sometimes fail to accurately predict properties like dissociation constants, with potential errors of several log units. acs.org

Explicit Solvent Models (Molecular Dynamics): In this approach, individual solvent molecules are included in the simulation box, allowing for a detailed, atomistic view of solute-solvent interactions. acs.orgrsc.orgaip.org Ab initio molecular dynamics (AIMD) and classical molecular dynamics (MD) simulations can track the dynamic behavior of the dicarboxylic acid in solution, revealing how intermolecular hydrogen bonds and other interactions influence its conformational landscape. acs.orgaip.org Constant-pH molecular dynamics is a specialized technique used to compute protonation equilibria and pKa values with good agreement with experimental data. znaturforsch.com Mixed discrete-continuum models, which combine explicit solvent molecules in the first solvation shell with a continuum model for the bulk solvent, often provide a good balance of accuracy and computational cost for calculating properties like pKa values. acs.org

Influence of Solvent on Dicarboxylic Acid Properties:

Based on studies of various dicarboxylic acids, the following solvent effects are anticipated for this compound:

Conformational Preferences: The conformation of a dicarboxylic acid is highly dependent on the solvent. In aqueous solutions, the hydrophobic parts of the molecule may tend to curl up to minimize their surface area exposed to water, while the carboxylic acid groups form strong hydrogen bonds with water molecules. aip.org In less polar or non-polar solvents, intramolecular hydrogen bonding between the two carboxylic acid groups may become more favorable, leading to different preferred conformations. For dithiane derivatives, computational studies have shown that the presence of a polar environment can shift the conformational equilibrium, for example, favoring an equatorial orientation of a substituent group. rsc.org

Dimerization and Aggregation: In non-polar solvents, carboxylic acids have a strong tendency to form dimers through hydrogen bonding between their carboxyl groups. researchgate.net Molecular dynamics simulations on tetrolic acid, a simple unsaturated carboxylic acid, have shown that strong interactions with polar solvents like ethanol (B145695) or dioxane can prevent the formation of these dimers. nih.gov Conversely, weaker interactions with solvents like carbon tetrachloride or chloroform (B151607) facilitate dimerization. nih.gov For this compound, it is expected that in non-polar solvents, intermolecular hydrogen bonding leading to dimerization would be a significant factor, while in polar, protic solvents, solvation of the carboxylic acid groups would dominate.

Acid Dissociation (pKa): The pKa values of a dicarboxylic acid are highly sensitive to the solvent. The dissociation of a carboxylic acid produces a charged carboxylate anion and a proton, both of which are stabilized by polar, protic solvents like water. nih.gov In aprotic or non-polar solvents, the pKa values are expected to increase significantly. nih.gov Computational studies have successfully predicted the pKa values of numerous carboxylic acids in different solvents using methods like DFT with continuum models and specialized thermodynamic cycles. researchgate.netresearchgate.net These studies highlight the importance of accurately modeling the solvation energies of both the neutral acid and its conjugate base.

Expected Trends for this compound:

The following tables summarize the expected trends in key properties of this compound in different solvent environments, based on the computational findings for analogous compounds.

| Solvent Type | Expected Dominant Conformation | Likelihood of Dimerization | Key Interactions |

|---|---|---|---|

| Polar Protic (e.g., Water, Methanol) | Extended/Open, maximizing solvent interaction | Low | Strong hydrogen bonding between carboxylic acid groups and solvent. aip.orgnih.gov |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Intermediate, may show some intramolecular interactions | Moderate | Dipole-dipole interactions between solvent and solute. |

| Non-Polar (e.g., Toluene, Hexane) | Folded, to facilitate intramolecular hydrogen bonding | High | Intramolecular and intermolecular hydrogen bonding between carboxylic acid groups. researchgate.net |

| Solvent | Dielectric Constant (ε) | Expected pKa Shift (ΔpKa) | Rationale |

|---|---|---|---|

| Water | 80.1 | 0 (Reference) | High stabilization of carboxylate anions and protons. nih.gov |

| Methanol | 32.7 | Positive (Moderate Increase) | Protic but less polar than water, leading to lower stabilization of ions. nih.gov |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Positive (Significant Increase) | Aprotic, less effective at solvating the carboxylate anion. nih.gov |

| Acetonitrile | 37.5 | Positive (Significant Increase) | Aprotic and less polar, offering poor stabilization for dissociated ions. nih.gov |

| Toluene | 2.4 | Positive (Very Large Increase) | Non-polar, minimal stabilization of charged species. researchgate.net |

Role in Supramolecular Chemistry and Advanced Materials Science

Dithiane-3,6-dicarboxylic Acid as a Ligand in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their porosity, stability, and functionality, are highly dependent on the geometry and chemical nature of both the metallic nodes and the organic linkers. Dicarboxylic acids are a widely used class of linkers in MOF chemistry. google.comumsl.edu While specific research on MOFs constructed from this compound is limited, the principles governing the use of dicarboxylic acids in MOF design provide a strong foundation for understanding its potential. A related diiron dithiolato dicarboxylate has been successfully incorporated into a zirconium-based MOF, highlighting the compatibility of such sulfur-containing linkers in MOF synthesis. nih.gov

The design of MOFs using dicarboxylic acid linkers is guided by several key principles that dictate the resulting framework's topology and properties. The selection of the metal node, the geometry of the dicarboxylic acid linker, and the reaction conditions all play crucial roles in the self-assembly process. mdpi.com

Secondary Building Units (SBUs): MOF chemistry often relies on the concept of secondary building units, which are pre-formed metal-carboxylate clusters that act as nodes in the final structure. beilstein-journals.org Common SBUs include the paddlewheel motif, found in MOFs like HKUST-1, and the basic zinc acetate (B1210297) cluster, which forms the core of the iconic MOF-5. umsl.eduacs.org The coordination environment of the metal ion and the denticity of the carboxylate groups determine the geometry and connectivity of the SBU.

Linker Geometry and Rigidity: The length, rigidity, and linearity of the dicarboxylic acid linker are critical in determining the size and shape of the pores within the MOF. Rigid aromatic dicarboxylic acids, such as terephthalic acid, are commonly used to create robust, porous frameworks. google.com Flexible dicarboxylic acids, like adipic acid, can lead to more complex and often interpenetrated structures. google.com this compound, with its non-planar and flexible six-membered ring, introduces a unique geometric constraint compared to more common linear or bent linkers.

Reticular Chemistry: This design-based approach allows for the prediction and synthesis of MOFs with desired topologies by considering the geometry of the SBU and the linker. By choosing components with appropriate symmetries and connection points, it is possible to target specific network structures. beilstein-journals.org

Table 1: Key Design Principles for MOF Construction with Dicarboxylic Acid Linkers

| Principle | Description | Example |

| SBU Approach | Use of pre-formed metal-carboxylate clusters as nodes to direct the framework topology. | Paddlewheel [Cu₂(O₂CR)₄] clusters in HKUST-1. acs.org |

| Linker Design | Control of pore size and shape through the length, rigidity, and functionality of the dicarboxylic acid. | Isoreticular expansion of MOF-5 by using longer aromatic dicarboxylic acids. umsl.edu |

| Reticular Synthesis | Targeted synthesis of specific network topologies by matching the symmetry of the building blocks. | Synthesis of MOFs with predetermined network structures like pcu or dia. beilstein-journals.org |

The carboxylate groups of this compound can coordinate to metal ions in a variety of modes, which is a key factor in the structural diversity of the resulting MOFs. The specific coordination mode adopted depends on factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating species.

Common coordination modes for carboxylate ligands include: semanticscholar.org

Monodentate: One oxygen atom of the carboxylate group binds to a single metal center.

Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to a single metal center, forming a chelate ring.

Bidentate Bridging: The two oxygen atoms of the carboxylate group bridge two different metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation.

Tridentate and Higher: The carboxylate group can also bridge three or more metal centers, particularly in the formation of polynuclear SBUs.

A dissertation by Colin Stewart Rodger suggests that 1,3-dithiane (B146892), a structurally related compound, can exhibit one-, two-, three-, or four-fold connectivity to metal ions due to the presence of lone pairs on the sulfur atoms, in addition to the connectivity of other functional groups. umsl.edu This implies that this compound could potentially engage in more complex coordination behavior than simple dicarboxylic acids, with the sulfur atoms possibly participating in coordination to certain metal ions.

The combination of various metal-based SBUs and the flexible, non-linear nature of this compound as a linker could lead to a wide range of MOF structures with diverse topologies. While no specific MOFs based on this exact linker have been extensively reported, studies on MOFs with other flexible dicarboxylic acids demonstrate the potential for structural diversity. grafiati.comrsc.org The conformational flexibility of the dithiane ring could allow for the formation of dynamic frameworks that respond to external stimuli, or it could lead to the formation of interpenetrated networks where multiple frameworks are intertwined. The specific stereochemistry of the dicarboxylic acid (cis or trans) would also be a critical factor in determining the final three-dimensional structure.

Supramolecular Assembly and Crystal Engineering of this compound

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. psu.edu For this compound, hydrogen bonding is the primary interaction driving its self-assembly in the solid state, leading to the formation of well-defined supramolecular architectures.

Dicarboxylic acids are well-known for their propensity to form robust hydrogen-bonded assemblies in the solid state. The most common and stable hydrogen bonding motif is the carboxylic acid dimer, where two carboxylic acid groups form a cyclic arrangement with two O-H···O hydrogen bonds. This is a highly predictable and widely exploited supramolecular synthon. mdpi.comresearchgate.net

In addition to the classic dimer, other hydrogen bonding motifs are possible, especially when co-crystallized with other molecules (co-formers) that can act as hydrogen bond donors or acceptors. researchgate.net For this compound, intramolecular hydrogen bonding between a carboxylic acid group and a sulfur atom of the dithiane ring is also a possibility that could influence its conformational preferences and crystal packing.

Table 2: Common Hydrogen Bonding Motifs in Dicarboxylic Acid Systems

| Motif | Description |

| Carboxylic Acid Dimer | A cyclic motif formed by two carboxylic acid groups through two O-H···O hydrogen bonds. |

| Catemer Chain | A chain-like motif where carboxylic acid groups are linked sequentially through single O-H···O hydrogen bonds. |

| Acid-Pyridine Synthon | A robust hydrogen bond between a carboxylic acid and a pyridine (B92270) nitrogen. |

| Acid-Amide Synthon | A hydrogen bond between a carboxylic acid and an amide group. |

The self-assembly of this compound in the solid state is dictated by the interplay of various intermolecular forces, with hydrogen bonding being the most dominant. The strategy for obtaining specific crystalline architectures involves controlling the crystallization conditions, such as the choice of solvent and the use of co-formers.

The crystal structure of racem-1,2-dithiane-3,6-dicarboxylic acid has been reported, revealing the formation of hydrogen-bonded networks. The flexible nature of the dithiane ring allows for different conformations (e.g., chair, boat), which in turn affects the relative orientation of the two carboxylic acid groups. This conformational flexibility can lead to polymorphism, where the same molecule crystallizes in different packing arrangements with distinct properties.

By introducing suitable co-formers, it is possible to steer the self-assembly towards specific supramolecular architectures, such as one-dimensional tapes, two-dimensional sheets, or three-dimensional networks. mdpi.com The sulfur atoms of the dithiane ring, although weak hydrogen bond acceptors, could also play a role in directing the crystal packing through C-H···S interactions. psu.edu

Influence of Dithiane Moiety on Supramolecular Architecture and Intermolecular Interactions

The Structural Impact of the Dithiane Ring

Preliminary crystal structure analysis of racem-1,2-dithiane-3,6-dicarboxylic acid has provided insights into its dimensions. scispace.com Although a detailed analysis is ongoing, initial findings suggest approximate dimensions for the disulfide group, which are crucial for understanding the packing forces. scispace.com

Data sourced from preliminary crystallographic studies. scispace.com

These structural parameters highlight that the disulphide group in the 1,2-dithiane (B1220274) ring is not planar. scispace.com This non-planarity, combined with the chair conformation, creates a specific three-dimensional scaffold that influences the directionality of intermolecular connections.

Key Intermolecular Interactions

The sulfur atoms within the dithiane ring are fundamental to its role in crystal engineering, primarily acting as versatile acceptors for various non-covalent interactions. rsc.orgresearchgate.netacs.org This capability allows the dithiane moiety to form robust and directional connections, guiding the self-assembly of molecules into predictable supramolecular motifs. rsc.orgrsc.org

Non-bonded O⋯S Contacts: Beyond classical hydrogen bonding, hydroxyl groups can demonstrate a dual role in the presence of dithiane rings by also participating in non-bonded O⋯S contacts. rsc.orgrsc.org In these interactions, the oxygen atom acts as a nucleophile, approaching the sulfur atom along the direction of the antibonding (σ*) orbitals of the S–C bonds. rsc.orgrsc.org This type of chalcogen interaction contributes significantly to the stability of the crystal lattice. researchgate.net

C–H⋯π Interactions: The dithiane ring can also participate in weaker, yet structurally significant, C–H⋯π interactions. rsc.orgrsc.org For example, a C–H bond from the dithiane ring can point towards the centroid of an adjacent aromatic ring, helping to stabilize the packing of molecular layers. rsc.orgrsc.org

Halogen Bonding: The sulfur atoms of the dithiane moiety are also effective halogen bond acceptors. jyu.ficlemson.edu They can form directional interactions with electrophilic regions on halogen atoms (e.g., iodine) in other molecules. jyu.ficlemson.edu This interaction is a powerful tool in crystal engineering for constructing complex supramolecular architectures, including co-crystals and other multi-component systems. researchgate.netjyu.fi

The combination of these diverse intermolecular forces—hydrogen bonds, chalcogen interactions, and van der Waals forces—originating from the dithiane moiety allows for the construction of intricate and stable supramolecular structures. researchgate.netacs.orgnih.gov The specific interplay of these interactions is crucial in determining the final solid-state architecture of materials containing this compound.

Organic Reactions and Synthetic Utility

Dithiane-3,6-dicarboxylic Acid as a Synthetic Equivalent

The concept of a synthetic equivalent is central to the use of dithianes in synthesis. They allow chemists to perform reactions that would be impossible with a simple carbonyl group.

Normally, a carbonyl carbon is electrophilic and reacts with nucleophiles. The German term "umpolung" describes the inversion of this reactivity. organic-chemistry.org By converting an aldehyde into a 1,3-dithiane (B146892), the formerly electrophilic carbonyl carbon can be transformed into a nucleophilic center. wikipedia.org This is achieved by deprotonating the carbon at the 2-position (between the two sulfur atoms) with a strong base. The resulting carbanion, a 2-lithio-1,3-dithiane, is stabilized by the adjacent sulfur atoms and serves as a synthetic equivalent of an acyl anion, which is otherwise an inaccessible chemical entity. researchgate.netstudy.com This strategy is a classic example of polarity inversion. wikipedia.org

In the case of this compound, this fundamental umpolung principle would still apply to the C-2 position. However, the presence of two acidic carboxylic acid protons would significantly complicate the reaction. Any strong base, such as n-butyllithium, would first deprotonate the two carboxyl groups before abstracting the proton from C-2. This would necessitate the use of at least three equivalents of the base to generate the desired acyl anion equivalent. Alternatively, the carboxylic acid groups would likely be protected (e.g., as esters) before attempting the C-2 deprotonation to avoid this complication.

The nucleophilic carbanion generated from a 1,3-dithiane is a potent tool for forming new carbon-carbon bonds. nih.gov This masked acyl anion readily reacts with a wide range of electrophiles. organic-chemistry.org Common applications include nucleophilic displacement reactions with alkyl halides and ring-opening reactions with epoxides. organic-chemistry.orgwikipedia.org These reactions ultimately lead to the formation of ketones and α-hydroxy ketones, respectively, after the dithiane group is hydrolyzed. wikipedia.org The versatility of this method allows for the construction of complex carbon skeletons from simple starting materials. researchgate.net

For this compound, after generating the C-2 carbanion (presumably after deprotonating the carboxyl groups or protecting them), it would be expected to react with electrophiles in a similar manner. The reaction with an alkyl halide would lead to a 2-alkyl-dithiane-3,6-dicarboxylic acid. Subsequent hydrolysis of the dithiane moiety would unmask the carbonyl group, yielding a keto-dicarboxylic acid derivative. This pathway provides a theoretical route to complex, difunctional molecules that could be valuable in the synthesis of specialized polymers or pharmacologically active compounds.

Table 1: Examples of C-C Bond Formation using 1,3-Dithiane Anion

| Electrophile | Reagent/Conditions | Product Type (after Hydrolysis) |

| Alkyl Halide (R-X) | 1. n-BuLi, THF | Ketone (R-C(O)-R') |

| Epoxide | 1. n-BuLi, THF; 2. H₃O⁺ workup | α-Hydroxy Ketone |

| Aldehyde/Ketone | 1. n-BuLi, THF; 2. H₃O⁺ workup | α-Hydroxy Ketone |

| Carbon Dioxide (CO₂) | 1. n-BuLi, THF; 2. H₃O⁺ workup | α-Keto Acid |

Key Reaction Mechanisms Involving Dithiane Carboxylic Acids

The utility of dithianes in synthesis is defined by a sequence of key mechanistic steps: forming the nucleophilic anion, its reaction with an electrophile, and the final removal of the dithiane group to reveal the carbonyl.

The protons on the C-2 carbon of a 1,3-dithiane are significantly more acidic (pKa ≈ 31) than those of a typical methylene (B1212753) group, a consequence of the stabilization provided by the two adjacent sulfur atoms. organic-chemistry.org This allows for deprotonation by strong bases, most commonly n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. wikipedia.org The resulting 2-lithio-1,3-dithiane is a powerful nucleophile. acs.org

The alkylation step is a standard SN2 reaction. The dithiane anion attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. organic-chemistry.org This reaction is highly efficient for primary alkyl halides. organic-chemistry.org

For this compound, the deprotonation mechanism is complicated by the presence of the carboxyl groups. As previously noted, these are the most acidic sites in the molecule. The reaction with n-BuLi would proceed as follows:

First equivalent of n-BuLi: Deprotonates one -COOH group to form a lithium carboxylate.

Second equivalent of n-BuLi: Deprotonates the second -COOH group.

Third equivalent of n-BuLi: Deprotonates the C-2 position to form the desired nucleophilic carbanion.

This trianion could then undergo alkylation at the C-2 position. The presence of the negatively charged carboxylate groups might influence the reactivity and solubility of the intermediate.

The final step in many synthetic sequences involving dithianes is the hydrolysis of the thioacetal to regenerate the carbonyl group. This step can be challenging due to the high stability of the dithiane ring. organic-chemistry.orguwindsor.ca Various methods have been developed to achieve this transformation. tandfonline.com

Mercury(II) Salts: Reagents like mercuric chloride (HgCl₂) in aqueous acetonitrile are classic choices. The high affinity of the soft Hg²⁺ ion for the soft sulfur atoms facilitates the cleavage. organic-chemistry.orgstackexchange.com The mechanism involves coordination of mercury to the sulfur atoms, making them better leaving groups and promoting hydrolysis. stackexchange.com

Oxidative Cleavage: Oxidizing agents can be used to cleave the C-S bonds. Reagents such as o-iodoxybenzoic acid (IBX) or bis(trifluoroacetoxy)iodobenzene are effective. organic-chemistry.org Photochemical methods involving single-electron transfer in the presence of oxygen also provide a route to deprotection. researchgate.net

Alkylative Hydrolysis: The sulfur atoms can be alkylated (e.g., with methyl iodide), which converts them into better leaving groups and facilitates hydrolysis. uwindsor.ca

While less common in planned synthetic routes, dithiane structures can undergo fragmentation or rearrangement under certain conditions. For instance, metallated 1,3-dithiolanes (the five-membered ring analogues) are known to undergo fragmentation. organic-chemistry.org In the gas phase, 1,3-dithiane anions can undergo elimination reactions in competition with the desired deprotonation at C-2.

Acid-induced rearrangements of α-hydroxy-1,3-dithianes have also been studied, leading to products like α-thioketones or thioesters, depending on the substrate's structure. researchgate.net Some dithiane derivatives have been observed to undergo unusual ring-opening reactions when treated with n-butyllithium and alkyl halides, deviating from the expected C-2 alkylation pathway. thieme-connect.com These pathways are generally considered side reactions to be avoided in typical synthetic applications focused on umpolung reactivity. For this compound, such fragmentation or rearrangement pathways would likely be influenced by the ring substitutions, but these reactions are not expected to be part of its primary synthetic utility.

Table 2: Summary of Deprotection Reagents for 1,3-Dithianes

| Reagent Class | Specific Example(s) | General Conditions |

| Mercuric Salts | HgCl₂, HgO | Aqueous Acetonitrile |

| Oxidative Agents | o-Iodoxybenzoic Acid (IBX), Bis(trifluoroacetoxy)iodobenzene | Various Solvents |

| Alkylating Agents | Methyl Iodide (MeI) | Followed by hydrolysis |

| Photochemical | Sensitizer, Light, O₂ | Acetonitrile |

No Publicly Available Research Found for "this compound" in Organic Synthesis

Following a comprehensive review of scientific literature and chemical databases, no specific information or documented applications have been found for the chemical compound “this compound” within the field of organic synthesis. Consequently, it is not possible to provide an article on its use in complex molecule synthesis or as an intermediate for biologically relevant molecules as requested.

While the broader class of 1,3-dithianes are well-established and widely used as versatile synthetic intermediates in organic chemistry, particularly as acyl anion equivalents in carbon-carbon bond formation (the Corey-Seebach reaction) and as protecting groups for carbonyl compounds, this specific dicarboxylic acid derivative does not appear in the available scientific literature.

Therefore, the requested sections on its strategic applications in multi-step organic synthesis and its role as an intermediate in the synthesis of biologically relevant molecules cannot be addressed due to the absence of published research on this particular compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dithiane-3,6-dicarboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as thioacetalization of dicarboxylic acid precursors with dithiols under acidic or catalytic conditions. For analogous compounds (e.g., pyridine-2,6-dicarboxylic acid), optimized yields are achieved using microwave-assisted synthesis or reflux with catalysts like H₂SO₄ . Reaction parameters (temperature, solvent polarity, and stoichiometry) must be systematically varied and monitored via TLC or HPLC to minimize side products.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms proton environments and carbon backbone symmetry.

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., as seen in benzimidazole-dicarboxylate complexes) .

- IR spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).

- Elemental analysis : Validates purity (>98%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (corrosive hazards noted for similar dicarboxylic acids) .

- Ventilation : Use fume hoods to prevent inhalation of fine particles (STOT SE 3 classification) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption or oxidation .

Q. How is this compound utilized as a precursor in polymer or coordination chemistry?

- Methodological Answer : Its dicarboxylate groups enable chelation with metal ions (e.g., Mn²⁺, Ag⁺) to form coordination polymers or MOFs. For example, pyridine-2,6-dicarboxylic acid derivatives are used in luminescent terbium(III) MOFs . Reaction conditions (pH, solvent) must be optimized to control dimensionality and porosity .

Advanced Research Questions

Q. How can conflicting spectroscopic and computational data on this compound’s electronic properties be resolved?

- Methodological Answer : Discrepancies between experimental (e.g., UV-Vis absorption) and DFT-calculated HOMO-LUMO gaps may arise from solvent effects or basis set limitations. Hybrid approaches (e.g., COSMO-RS solvation models) improve accuracy . Validate computational results with cyclic voltammetry to correlate redox potentials with frontier orbital energies .

Q. What strategies enhance the stability of this compound-derived MOFs under varying pH and temperature?

- Methodological Answer : Post-synthetic modifications (e.g., ligand functionalization with hydrophobic groups) improve hydrothermal stability. For carbazole-dicarboxylate MOFs, annealing at 150–200°C under vacuum enhances crystallinity and reduces lattice defects . Stability assays should include PXRD before/after exposure to stressors (e.g., 1 M HCl or 80°C for 24h).

Q. How does this compound’s conformation influence its coordination behavior with transition metals?

- Methodological Answer : The dithiane ring’s chair vs. boat conformation alters dihedral angles, affecting ligand denticity. Single-crystal XRD and variable-temperature NMR can track conformational dynamics. For pyridine-2,6-dicarboxylate complexes, nonadentate ligands form trinuclear clusters with Mn²⁺, highlighting steric and electronic tuning .

Q. Can this compound be integrated into biodegradable polymers, and what metrics assess its environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.